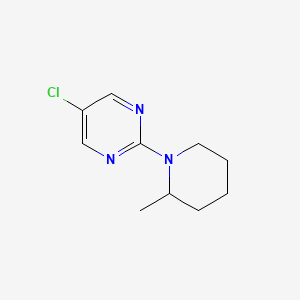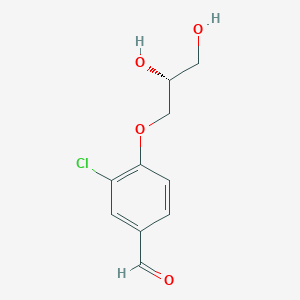![molecular formula C11H15ClF3N3 B2857461 N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine CAS No. 338406-19-2](/img/structure/B2857461.png)
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Drug and Gene Delivery Systems
This compound is used in the development of drug and gene delivery systems . Its structure allows it to form cationic amphiphilic copolymers that self-assemble into nanosized micelles . These micelles can be loaded with therapeutic agents like quercetin, an antioxidant and anticancer drug, and DNA for targeted delivery to cancer cells . The ability to co-deliver drugs and genetic material could significantly improve the efficacy of cancer therapies.
Stimuli-Responsive Polymersomes
The compound forms the basis for creating stimuli-responsive polymersomes . These are vesicles that can respond to changes in pH and temperature, making them ideal for controlled drug release. They are more robust than liposomes and can be used as nanoreactors or in gene therapy . The polymersomes can encapsulate and protect drugs until they reach their target, where they release the drug in response to the specific conditions.
Nanoreactors
Due to its ability to form polymersomes, this compound is also utilized in creating nanoreactors . These nanoreactors can carry out chemical reactions on a nanoscale, which can be used for synthesizing drugs or other chemicals within a controlled environment. The stimuli-responsive nature of these polymersomes allows for precise control over the reaction conditions.
Anticancer Therapeutics
The compound’s role in forming micelles that can be loaded with anticancer drugs makes it a valuable asset in developing anticancer therapeutics . By delivering drugs directly to cancer cells, it minimizes the side effects on healthy cells and increases the concentration of the drug at the tumor site, potentially enhancing the treatment’s effectiveness.
Gene Therapy
In the field of gene therapy , this compound contributes to the development of vectors that can safely and efficiently deliver genetic material into cells . The cationic nature of the copolymers formed by this compound allows them to bind to DNA and protect it during delivery to the target cells, which is crucial for successful gene therapy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClF3N3/c1-17(2)4-5-18(3)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBTPGETBQAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

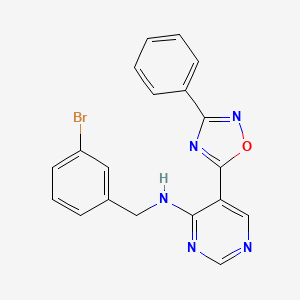
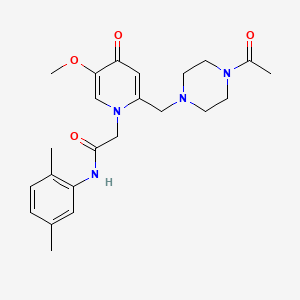
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2857382.png)
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2857383.png)
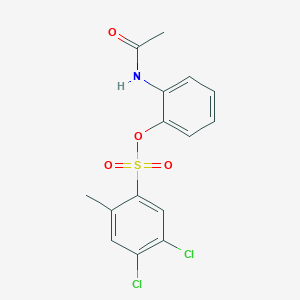

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2857388.png)
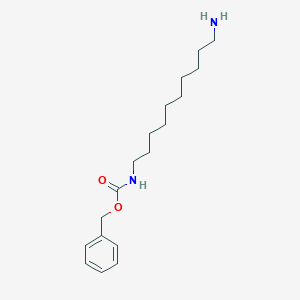
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)
